molecular formula C18H19ClO3S B383088 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one CAS No. 385786-12-9

3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one

Cat. No. B383088
CAS RN: 385786-12-9
M. Wt: 350.9g/mol
InChI Key: WFDDXTQSUWTBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as S-4 and Andarine, and it belongs to a class of compounds called selective androgen receptor modulators (SARMs).

Mechanism of Action

3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one works by selectively binding to androgen receptors in the body. This binding activates the androgen receptor and leads to an increase in protein synthesis, resulting in an increase in muscle mass and bone density. Additionally, S-4 has been shown to have a positive effect on lipid metabolism, leading to a reduction in body fat.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one has a number of biochemical and physiological effects. These include an increase in muscle mass and bone density, improved lipid metabolism, and neuroprotective effects. Additionally, S-4 has been shown to have a positive effect on insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation without the unwanted side effects associated with traditional androgenic steroids. However, one limitation of S-4 is its short half-life, which may make it difficult to study in long-term experiments.

Future Directions

There are a number of potential future directions for research on 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one. These include further studies on its potential therapeutic applications, as well as investigations into its effects on other physiological systems such as the immune system. Additionally, research could focus on developing new SARMs with improved selectivity and longer half-lives.

Synthesis Methods

The synthesis of 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with 4-chlorobenzyl cyanide to form an intermediate compound. This intermediate is then reacted with ethyl mercaptan and lithium diisopropylamide to form the final product.

Scientific Research Applications

3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have anabolic effects on muscle tissue and bone, making it a promising candidate for the treatment of muscle wasting and osteoporosis. Additionally, S-4 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

3-(4-chlorophenyl)-3-(2-hydroxyethylsulfanyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO3S/c1-22-16-8-4-13(5-9-16)17(21)12-18(23-11-10-20)14-2-6-15(19)7-3-14/h2-9,18,20H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDDXTQSUWTBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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